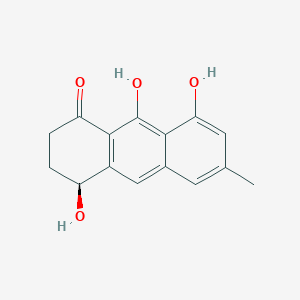
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methyl group attached to an anthracene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as anthracene derivatives, which undergo hydroxylation and methylation reactions under controlled conditions. Specific catalysts and reagents, such as Lewis acids or bases, may be employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification methods such as chromatography or crystallization.
化学反应分析
Types of Reactions
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydro derivatives.
科学研究应用
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which (4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may target specific enzymes or receptors, modulating their activity and leading to biological effects such as antioxidant or anti-inflammatory responses.
相似化合物的比较
Similar Compounds
Anthracene: A parent compound with a similar backbone but lacking hydroxyl and methyl groups.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups but differs in the position and number of functional groups.
6-Methyl-1,4-dihydroxyanthraquinone: Similar in structure but with different functional group positions.
Uniqueness
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C15H14O4 |
|---|---|
分子量 |
258.27 g/mol |
IUPAC 名称 |
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C15H14O4/c1-7-4-8-6-9-10(16)2-3-11(17)14(9)15(19)13(8)12(18)5-7/h4-6,10,16,18-19H,2-3H2,1H3/t10-/m0/s1 |
InChI 键 |
DCUUYLNMLNFTDN-JTQLQIEISA-N |
手性 SMILES |
CC1=CC2=CC3=C(C(=O)CC[C@@H]3O)C(=C2C(=C1)O)O |
规范 SMILES |
CC1=CC2=CC3=C(C(=O)CCC3O)C(=C2C(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


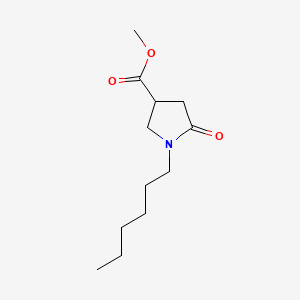
![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)

![tert-butyl 7-[(2S)-1-methoxy-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]-1,1-dioxo-3,6-dihydro-1,2,7-thiadiazepine-2-carboxylate](/img/structure/B13810386.png)
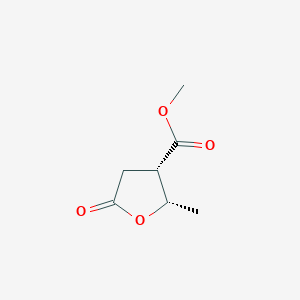
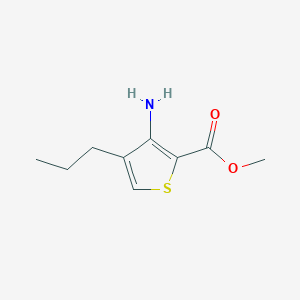
![3-{[2-(Methylcarbamoyl)pyridin-4-YL]oxy}benzoic acid](/img/structure/B13810415.png)

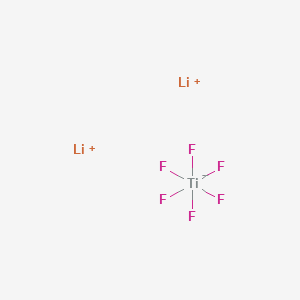

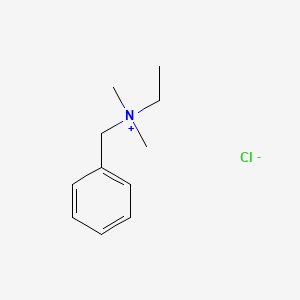
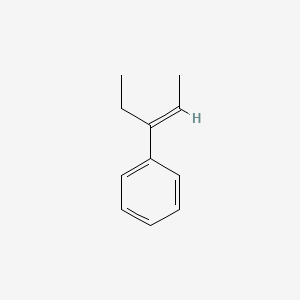
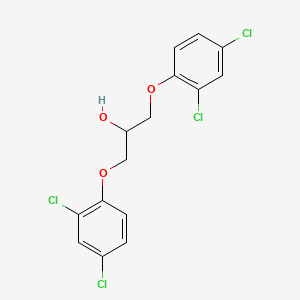
![2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
